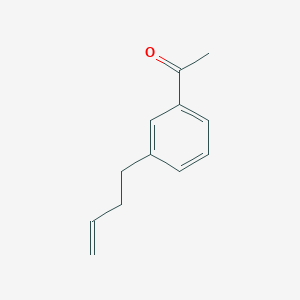
1-(3-But-3-enylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-But-3-enylphenyl)ethanone is an organic compound with the molecular formula C12H14O It is characterized by a phenyl ring substituted with a but-3-enyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-But-3-enylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-but-3-enylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-But-3-enylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(3-But-3-enylphenyl)ethanoic acid.
Reduction: 1-(3-But-3-enylphenyl)ethanol.
Substitution: 1-(3-But-3-enylphenyl)-2-chloroethanone.
Scientific Research Applications
1-(3-But-3-enylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-But-3-enylphenyl)ethanone exerts its effects depends on its chemical structure. The phenyl ring can participate in π-π interactions, while the ethanone group can act as an electrophile in various reactions. The but-3-enyl group provides additional sites for chemical modification, enhancing the compound’s versatility.
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, targeting specific positions on the ring.
Nucleophilic Addition: The ethanone group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
1-(3-Benzoylphenyl)ethanone: Similar structure but with a benzoyl group instead of a but-3-enyl group.
1-(3-Phenylpropyl)ethanone: Similar structure but with a phenylpropyl group instead of a but-3-enyl group.
Uniqueness: 1-(3-But-3-enylphenyl)ethanone is unique due to the presence of the but-3-enyl group, which provides additional reactivity and potential for chemical modification compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
358751-04-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(3-but-3-enylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-3-4-6-11-7-5-8-12(9-11)10(2)13/h3,5,7-9H,1,4,6H2,2H3 |
InChI Key |
YPSAZENIVAGQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















